1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
Description
WAY-328168 is a bioactive compound with the chemical formula C₂₁H₂₀ClN₃O₃ and a molecular weight of 397.86 g/mol . It is known for its biological activity and has been studied for various applications in scientific research.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)17-14-20(28-23-17)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZFERVLGNYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-328168 involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents such as dimethyl sulfoxide (DMSO) for dissolving the compound . Industrial production methods are not widely disclosed, but the compound is usually stored at -20°C to maintain stability .
Chemical Reactions Analysis
WAY-328168 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert WAY-328168 into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-328168 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Medicine: Investigated for potential therapeutic applications, although it is not approved for human use.
Industry: Utilized in various industrial processes, particularly in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of WAY-328168 involves its interaction with specific molecular targets. It acts as an antagonist of the NK3 receptor, which plays a role in various physiological processes . The compound’s effects are mediated through the inhibition of this receptor, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
WAY-328168 can be compared with other similar compounds, such as:
WAY-100635: Another bioactive compound with similar receptor antagonistic properties.
GR-159897: Known for its role as an NK3 receptor antagonist.
SB-222200: Another compound that targets the NK3 receptor.
WAY-328168 is unique due to its specific chemical structure and the particular pathways it influences, making it a valuable tool in scientific research.
If you have any more questions or need further details, feel free to ask!
Biological Activity
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various receptors, its synthesis, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H20ClN3O3
- Molecular Weight : 397.85 g/mol
- Structure : The compound features a piperazine ring substituted with a methoxyphenyl group and an isoxazole moiety linked to a chlorophenyl group.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in the modulation of mood, anxiety, and other neurological functions.
Serotonergic Activity
Research indicates that derivatives of piperazine often exhibit affinity for serotonergic receptors. In particular:
- 5-HT1A Receptor : Compounds similar to this compound have shown high binding affinity (Ki < 10 nM) for the 5-HT1A receptor, suggesting potential antidepressant-like effects .
- 5-HT2A Receptor : The compound may also influence the 5-HT2A receptor, which is implicated in various psychiatric conditions .
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and isoxazole precursors. The general synthetic route includes:
- Formation of the isoxazole ring via cyclization reactions.
- Coupling with piperazine using carbonylation techniques.
- Purification through chromatographic methods.
Antidepressant-Like Activity
In a study evaluating antidepressant-like effects, several piperazine derivatives were tested using the tail suspension test in mice. The results indicated that compounds with similar structures to our target compound exhibited significant reductions in immobility time, suggesting enhanced serotonergic activity .
| Compound | 5-HT1A Ki (nM) | Tail Suspension Test (mg/kg) | Effect Compared to Imipramine |
|---|---|---|---|
| Target Compound | <10 | 2.5 | Stronger |
| Imipramine | N/A | 5 | Reference |
Neurotoxicity Assessment
Neurotoxicity was evaluated using the rotarod test, where the target compound demonstrated an effective dose (ED50) of 17.5 mg/kg and a toxic dose (TD50) of 53.2 mg/kg, indicating a favorable therapeutic index for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine?
Answer:
The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. A typical approach involves:
- Step 1: Preparation of the isoxazole intermediate (e.g., 5-(4-chlorophenyl)-3-isoxazolecarboxylic acid) using cyclocondensation of nitrile oxides with alkynes .
- Step 2: Activation of the carboxylic acid using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride intermediate .
- Step 3: Reaction of the activated isoxazole with 4-(2-methoxyphenyl)piperazine under inert conditions (e.g., dry DMF, nitrogen atmosphere) to form the final amide bond .
Key Considerations: Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to piperazine) to minimize side products .
Advanced: How do substituents on the isoxazole and piperazine rings influence the compound's affinity for serotonin receptors?
Answer:
Structure-activity relationship (SAR) studies indicate:
- Isoxazole Ring: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to 5-HT receptors by stabilizing π-π interactions with aromatic residues in the binding pocket .
- Piperazine Substitution: The 2-methoxyphenyl group increases lipophilicity, improving blood-brain barrier penetration, but bulky substituents (e.g., 4-methylbenzoyl) reduce receptor selectivity .
- Carbonyl Linker: The carbonyl group between isoxazole and piperazine is critical for conformational flexibility, enabling optimal receptor docking .
Data Contradiction Note: Some studies report conflicting binding affinities for halogenated analogs; these discrepancies may arise from assay conditions (e.g., radioligand vs. functional assays) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the methoxyphenyl (δ 3.8–3.9 ppm for OCH), isoxazole (δ 6.2–6.5 ppm for aromatic protons), and piperazine (δ 2.5–3.5 ppm for CH groups) .
- IR Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected: ~423.86 g/mol) and isotopic patterns for chlorine .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms used. Standardize assays using WHO-recommended protocols .
- Solubility Issues: Poor aqueous solubility may lead to underestimated IC values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolic Instability: Phase I metabolites (e.g., demethylated methoxyphenyl) may exhibit off-target effects. Conduct stability studies in liver microsomes .
Basic: What are the key safety precautions for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
- Disposal: Follow EPA guidelines for halogenated waste (D003 code for chlorophenyl groups) .
Advanced: What computational strategies are effective for predicting this compound's pharmacokinetic profile?
Answer:
- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR Models: Use descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to estimate blood-brain barrier permeability .
- Docking Studies: AutoDock Vina or Schrödinger Suite can model binding to serotonin receptors, prioritizing residues Tyr370 (5-HT) and Asp155 (5-HT) .
Basic: How does the crystal packing of related piperazine derivatives inform solid-state stability?
Answer:
- Hydrogen Bonding: Derivatives with C–H⋯O interactions (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) exhibit higher melting points (>150°C) and reduced hygroscopicity .
- Disorder Analysis: Disordered aroyl rings (occupancy <0.1) in halogenated analogs may indicate polymorphism; use X-ray powder diffraction (XRPD) for phase identification .
Advanced: What in vitro assays are recommended for evaluating this compound's neuropharmacological potential?
Answer:
- Receptor Binding: Radioligand assays (e.g., H-ketanserin for 5-HT) with membrane preparations from rat cortex .
- Functional Activity: Calcium flux assays (FLIPR) in transfected cells to measure agonism/antagonism .
- Neurotoxicity: MTT assay in SH-SY5Y cells to assess mitochondrial toxicity at IC concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
